2-Boc-amino-pyridine-5-sulfonyl chloride, also known as tert-butyl N-[5-(chlorosulfonyl)pyridin-2-yl]carbamate, is an organic compound notable for its diverse applications in chemical synthesis and pharmaceuticals. This compound features a tert-butyl group, a chlorosulfonyl group, and a pyridinyl carbamate moiety, making it a significant reagent in organic chemistry.
Source: The compound can be synthesized from various precursors, including tert-butyl carbamate and 5-chlorosulfonyl-2-pyridinecarboxylic acid, typically under controlled conditions involving coupling agents and bases.
Classification: 2-Boc-amino-pyridine-5-sulfonyl chloride is classified under sulfonamides and carbamates, which are widely used in medicinal chemistry for their biological activity and utility in synthesizing other complex molecules.
The synthesis of 2-Boc-amino-pyridine-5-sulfonyl chloride generally involves several steps:
The molecular structure of 2-Boc-amino-pyridine-5-sulfonyl chloride can be characterized by the following data:
The canonical SMILES representation is CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)(=O)Cl
, indicating the arrangement of atoms within the molecule.
2-Boc-amino-pyridine-5-sulfonyl chloride participates in several key chemical reactions:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
The mechanism of action of 2-Boc-amino-pyridine-5-sulfonyl chloride primarily involves its electrophilic nature due to the chlorosulfonyl group. This group reacts readily with nucleophiles, forming covalent bonds with target molecules, including proteins and enzymes. Such interactions can modify the activity of these biomolecules, making this compound valuable in the design of enzyme inhibitors and other bioactive agents.
The physical and chemical properties of 2-Boc-amino-pyridine-5-sulfonyl chloride include:
Property | Value |
---|---|
Molecular Formula | C10H13ClN2O4S |
Molecular Weight | 292.74 g/mol |
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties are essential for understanding how the compound behaves under various experimental conditions and its suitability for different applications.
2-Boc-amino-pyridine-5-sulfonyl chloride has several scientific uses:
CAS No.: 639-99-6
CAS No.: 143488-44-2
CAS No.: 13981-37-8
CAS No.:
CAS No.:
CAS No.: 63732-19-4